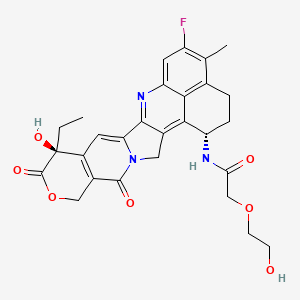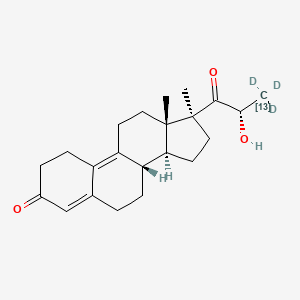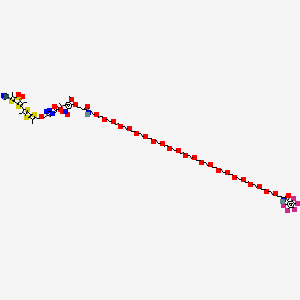
ER PhotoFlipper 32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER PhotoFlipper 32 is a fluorescent dye used as an endoplasmic reticulum tracker. It can selectively label the inner leaflet of the plasma membrane with Flipper-TR 5. The ER tracker attaches the PhotoFlipper covalently to the outer surface of the endoplasmic reticulum, making it useful for detecting plasma membrane asymmetry .
Preparation Methods
The preparation of ER PhotoFlipper 32 involves the selective labeling of the inner leaflet of the plasma membrane with Flipper-TR 5. The ER tracker attaches the PhotoFlipper covalently to the outer surface of the endoplasmic reticulum . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
ER PhotoFlipper 32 undergoes covalent attachment reactions, particularly with the outer surface of the endoplasmic reticulum. The major product formed from these reactions is the labeled endoplasmic reticulum, which can be used to detect plasma membrane asymmetry .
Scientific Research Applications
ER PhotoFlipper 32 has several scientific research applications:
Chemistry: Used as a fluorescent dye to study membrane tension and asymmetry.
Biology: Helps in imaging and tracking the endoplasmic reticulum in living cells.
Industry: Utilized in the development of diagnostic tools and research reagents
Mechanism of Action
ER PhotoFlipper 32 exerts its effects by covalently attaching to the outer surface of the endoplasmic reticulum. This attachment allows it to selectively label the inner leaflet of the plasma membrane with Flipper-TR 5, enabling the detection of plasma membrane asymmetry .
Comparison with Similar Compounds
ER PhotoFlipper 32 is unique in its ability to selectively label the inner leaflet of the plasma membrane and detect plasma membrane asymmetry. Similar compounds include:
Flipper-TR 5: Used in conjunction with this compound for selective labeling.
Other fluorescent dyes: Used for imaging and tracking various cellular components
Properties
Molecular Formula |
C95H132F5N7O34S6 |
|---|---|
Molecular Weight |
2203.5 g/mol |
IUPAC Name |
1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C95H132F5N7O34S6/c1-65-76(143-89-85(65)144-87-67(3)86(145-90(87)89)88-68(4)94-92(146-88)91-93(147(94,113)114)66(2)75(60-101)142-91)64-139-63-70-61-106(105-104-70)62-78(109)141-69(5)71-58-73(115-6)74(59-72(71)107(111)112)140-11-7-8-77(108)102-9-12-116-14-16-118-18-20-120-22-24-122-26-28-124-30-32-126-34-36-128-38-40-130-42-44-132-46-48-134-50-52-136-54-56-138-57-55-137-53-51-135-49-47-133-45-43-131-41-39-129-37-35-127-33-31-125-29-27-123-25-23-121-21-19-119-17-15-117-13-10-103-95(110)79-80(96)82(98)84(100)83(99)81(79)97/h58-59,61,69H,7-57,62-64H2,1-6H3,(H,102,108)(H,103,110) |
InChI Key |
YYIJBCJXRNSYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC(C)C8=CC(=C(C=C8[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C9=C(C(=C(C(=C9F)F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


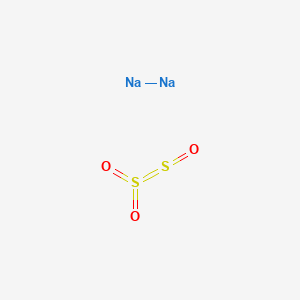
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
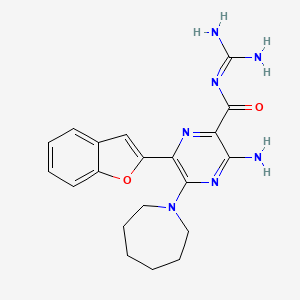

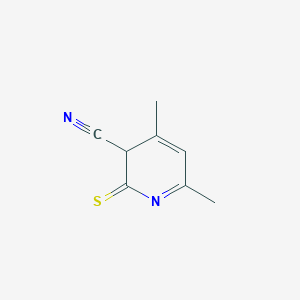
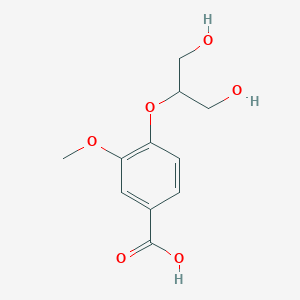
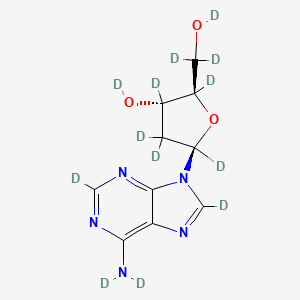
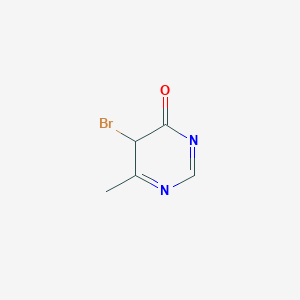
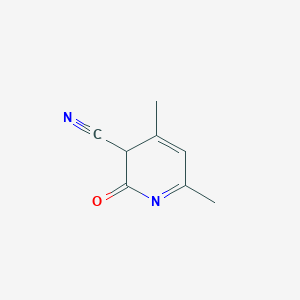
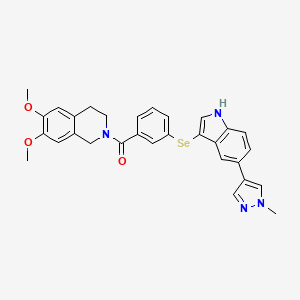
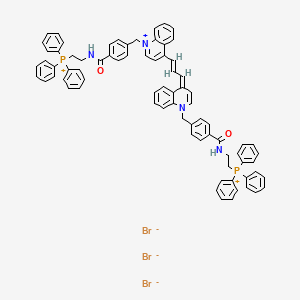
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
